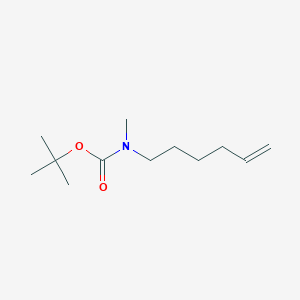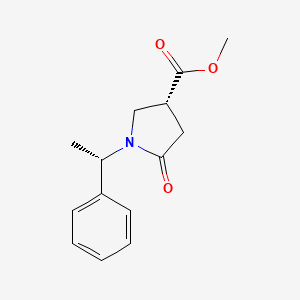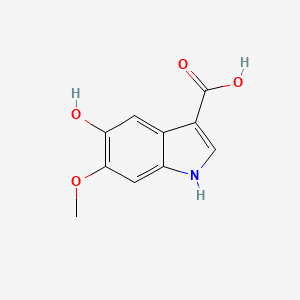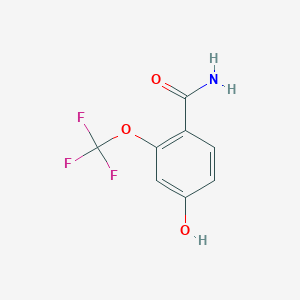![molecular formula C40H48FN4O8P B8121720 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyluridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B8121720.png)
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyluridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyluridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite” is a complex chemical entity that features a variety of functional groups and structural motifs. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of diverse functional groups suggests that it may exhibit unique reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyluridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite” involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the formation of the core structure, followed by the introduction of various functional groups. Common reagents used in these steps include organometallic compounds, protecting groups, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
The compound “5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyluridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, acids, bases, and various catalysts. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with new functional groups .
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or developing new drugs.
Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism by which “5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyluridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes, affecting metabolic processes or signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to “5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyluridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite” include other organophosphorus compounds, nucleoside analogs, and complex organic molecules with multiple functional groups .
Uniqueness
What sets “this compound” apart is its unique combination of functional groups and structural motifs.
属性
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48FN4O8P/c1-26(2)45(27(3)4)54(51-23-11-22-42)53-36-34(52-38(35(36)41)44-24-28(5)37(46)43-39(44)47)25-50-40(29-12-9-8-10-13-29,30-14-18-32(48-6)19-15-30)31-16-20-33(49-7)21-17-31/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36-,38-,54?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCJAZSCNJHDKP-ANEPUODISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48FN4O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
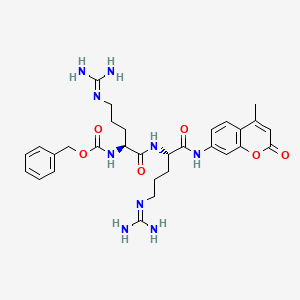
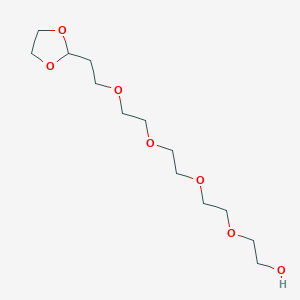
![Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]-](/img/structure/B8121646.png)
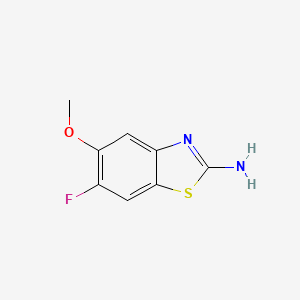
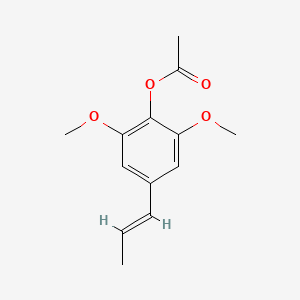
![4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8121662.png)
![(1S,3S,6S,7R,9S)-4-methyl-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B8121665.png)
![1-methoxy-2-methyl-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8121670.png)


